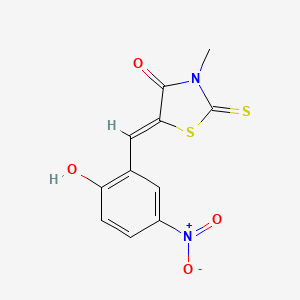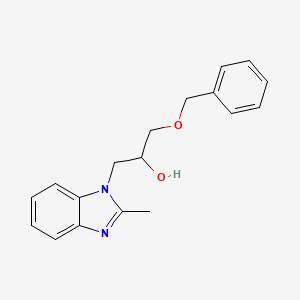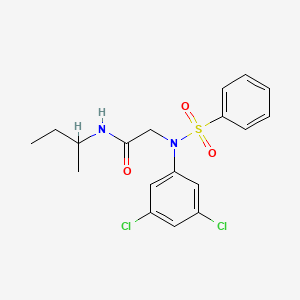
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as HNT, is a chemical compound that has been widely studied for its potential applications in scientific research. HNT is a thiazolidinone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The exact mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes, such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to modulate various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory activities. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, such as cancer and neurodegenerative disorders. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory activity, which is implicated in various diseases, such as arthritis and asthma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be easily synthesized and modified to suit various experimental needs. Additionally, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. However, one of the main limitations of using 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved properties, such as increased potency and decreased toxicity. Another direction is the study of the mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, which may lead to the identification of new drug targets and the development of new drugs. Additionally, the study of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in various disease models may provide new insights into the pathogenesis of various diseases and lead to the development of new treatments. Overall, the study of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has the potential to make significant contributions to various scientific research fields.
Synthesis Methods
The synthesis of 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use as a lead compound for the development of new drugs targeting various diseases, such as cancer and Alzheimer's disease. In biochemistry, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been used as a tool for studying enzyme kinetics and protein-ligand interactions. In pharmacology, 5-(2-hydroxy-5-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use as a modulator of various signaling pathways, such as the MAPK/ERK pathway.
properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-12-10(15)9(19-11(12)18)5-6-4-7(13(16)17)2-3-8(6)14/h2-5,14H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCAXSQBYQJHQ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Hydroxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-1,3-thiazolan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)


![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)
